molecular formula C15H14O3 B11939445 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate

Cat. No.: B11939445
M. Wt: 242.27 g/mol
InChI Key: JHECSWASNJDHQZ-CMDGGOBGSA-N
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Description

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a furan ring, a phenyl ring with two methyl groups at the 2 and 6 positions, and an acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl Halide: 2,6-Dimethylphenyl bromide or iodide

    Organoboron Compound: 3-(furan-2-yl)boronic acid

    Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors. The use of microwave irradiation can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 2,6-Dimethylphenyl 3-(furan-2-yl)propan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both a furan ring and a dimethyl-substituted phenyl ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2,6-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-11-5-3-6-12(2)15(11)18-14(16)9-8-13-7-4-10-17-13/h3-10H,1-2H3/b9-8+

InChI Key

JHECSWASNJDHQZ-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

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